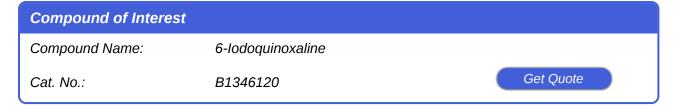


Spectroscopic Showdown: 6-Iodoquinoxaline and Its Precursors Under the Analytical Lens

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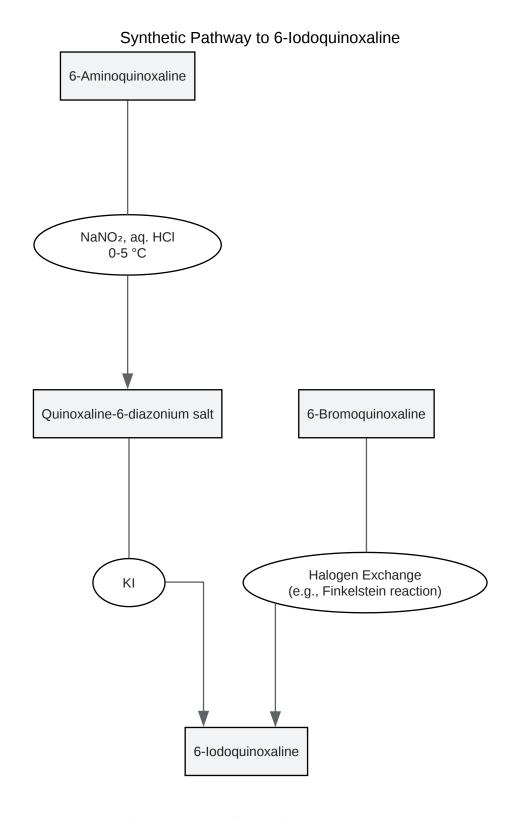
A comprehensive spectroscopic comparison of **6-iodoquinoxaline** with its common precursors, 6-bromoquinoxaline and 6-aminoquinoxaline, reveals distinct electronic and structural features crucial for their application in pharmaceutical and materials science. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry data, supported by experimental protocols and a synthetic pathway visualization.

For researchers and professionals in drug development, understanding the nuanced spectroscopic differences between a final product and its synthetic intermediates is paramount for quality control, reaction monitoring, and structure-activity relationship studies. This guide offers an objective comparison of **6-iodoquinoxaline** and its precursors, 6-bromoquinoxaline and 6-aminoquinoxaline, presenting key analytical data in a clear and accessible format.

Synthetic Pathway Overview

The synthesis of **6-iodoquinoxaline** can be efficiently achieved from its precursors, 6-bromoquinoxaline or 6-aminoquinoxaline. A common and effective method involves the Sandmeyer reaction, starting from 6-aminoquinoxaline. This pathway is illustrated in the diagram below.





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Caption: Synthetic routes to **6-iodoquinoxaline** from its precursors.





Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-iodoquinoxaline** and its precursors. These values provide a quantitative basis for distinguishing between the three compounds.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Compound	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	
6-Iodoquinoxaline	Data not available in searched literature	Data not available in searched literature	
6-Bromoquinoxaline	8.84 (d, J=1.8 Hz, 1H), 8.79 (d, J=1.8 Hz, 1H), 8.27 (d, J=2.2 Hz, 1H), 8.01 (d, J=9.0 Hz, 1H), 7.91 (dd, J=9.0, 2.2 Hz, 1H)	146.3, 145.8, 143.5, 134.4, 132.8, 131.2, 129.8, 97.5	
6-Aminoquinoxaline	8.65 (d, J=1.7 Hz, 1H), 8.55 (d, J=1.7 Hz, 1H), 7.87 (d, J=8.9 Hz, 1H), 7.18 (dd, J=8.9, 2.5 Hz, 1H), 7.13 (d, J=2.5 Hz, 1H), 4.20 (br. s, 2H, -NH ₂)[1]	Data not available in searched literature	

FT-IR, UV-Vis, and Mass Spectrometry Data

Vibrational (FT-IR), electronic (UV-Vis), and mass-to-charge ratio (Mass Spectrometry) data offer complementary structural information.



Compound	FT-IR (cm ⁻¹)	UV-Vis (λmax, nm)	Mass Spec (m/z)
6-lodoquinoxaline	Data not available in searched literature	Data not available in searched literature	256 (M+)
6-Bromoquinoxaline	3050 (Ar C-H), 1600, 1480 (C=C/C=N), 830 (C-H oop)[2]	322 (in H ₂ O)[3]	208, 210 (M ⁺ , M ⁺ +2) [²]
6-Aminoquinoxaline	3400-3200 (N-H), 3050 (Ar C-H), 1620 (N-H bend), 1500 (C=C/C=N)[4]	Data not available in searched literature	145 (M+)[1]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of the methods used for the analysis of quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, chemical shifts are reported in ppm relative to TMS, and coupling constants (J) are given in Hertz (Hz). For ¹³C NMR, the spectra are usually proton-decoupled to simplify the spectrum to a series of single peaks for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm⁻¹. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy



UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. The sample is dissolved in a suitable UV-grade solvent, such as ethanol, methanol, or chloroform, to a concentration of approximately 10^{-5} M. The absorbance is measured over a wavelength range of 200 to 800 nm. The wavelength of maximum absorption (λ max) is reported in nanometers (nm).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M+) and major fragment ions are reported. For compounds containing bromine, the characteristic isotopic pattern (M+ and M++2 in a roughly 1:1 ratio) is a key diagnostic feature.

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